Antitumor photosensitizer-4

Photodynamic Therapy HepG2 Cells B16-F10 Cells

Overcoming ABCG2-mediated drug efflux remains a critical challenge in photodynamic therapy (PDT) research. Antitumor photosensitizer-4 (compound 10b), a covalent chlorin e6-dasatinib-imatinib conjugate, directly addresses this limitation by combining potent photosensitization with ABCG2 inhibition. • Demonstrates superior phototoxicity vs. chlorin e6 and Talaporfin (IC50: 0.44 μM in HepG2, 0.48 μM in B16-F10 under 10 J/cm² light). • Suppresses HepG2 xenograft tumor growth and prolongs survival in vivo. • Exhibits good water solubility and stability, facilitating formulation development. Supplied with ≥98% purity and shipped at ambient temperature for immediate research use.

Molecular Formula C65H77ClN12O11S
Molecular Weight 1269.9 g/mol
Cat. No. B12371407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor photosensitizer-4
Molecular FormulaC65H77ClN12O11S
Molecular Weight1269.9 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C
InChIInChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1
InChIKeyPJTOPSRBRNOPQL-LWOWNENESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor photosensitizer-4 Overview


Antitumor photosensitizer-4 (compound 10b) is a novel chlorin e6-based photosensitizer (PS) conjugate of dasatinib and imatinib, designed for photodynamic therapy (PDT) [1]. It exhibits strong phototoxicity against HepG2 (human hepatoma) and B16-F10 (mouse melanoma) cells [1]. The compound acts as a potent tyrosine kinase inhibitor (TKI) targeting ABCG2, thereby reducing intracellular PS efflux and enhancing PDT efficacy [1]. Its molecular formula is C65H77ClN12O11S with a molecular weight of 1269.9 g/mol [2].

Why Substitution Fails for Antitumor photosensitizer-4


Generic substitution with chlorin e6 or Talaporfin fails because Antitumor photosensitizer-4 is a covalent conjugate that combines the photodynamic action of chlorin e6 with the ABCG2-inhibitory activity of dasatinib and imatinib [1]. The conjugate overcomes ABCG2-mediated drug efflux, a major resistance mechanism in PDT, leading to higher intracellular accumulation of the PS and enhanced phototoxicity compared to chlorin e6 or Talaporfin alone [1]. Dasatinib and imatinib individually lack photodynamic activity, making the conjugate a distinct and non-interchangeable entity [1].

Antitumor photosensitizer-4 Comparative Evidence


In Vitro Phototoxicity (HepG2 & B16-F10)

Antitumor photosensitizer-4 (compound 10b) demonstrated the strongest phototoxicity among tested compounds against HepG2 and B16-F10 cells, exceeding the phototoxic effects of both chlorin e6 and Talaporfin under identical light irradiation conditions [1].

Photodynamic Therapy HepG2 Cells B16-F10 Cells Phototoxicity

ROS Production vs. Talaporfin in HepG2

Compound 10b induced higher levels of reactive oxygen species (ROS) production in HepG2 cells compared to Talaporfin following light activation [1].

Reactive Oxygen Species ROS Generation HepG2 Cells Talaporfin

Apoptosis Induction vs. Talaporfin in HepG2

Antitumor photosensitizer-4 (10b) caused a higher rate of apoptosis in HepG2 cells than Talaporfin after PDT treatment [1].

Apoptosis HepG2 Cells Talaporfin Cell Death

In Vivo Tumor Inhibition (HepG2 Xenograft)

In BALB/c nude mice bearing HepG2 xenograft tumors, Antitumor photosensitizer-4 (10b) significantly inhibited tumor growth and prolonged survival time to a greater extent than chlorin e6 [1].

In Vivo Efficacy Xenograft Model HepG2 Tumor Growth Inhibition Survival

ABCG2 Efflux Inhibition

Compound 10b inhibits ABCG2, a transporter that pumps photosensitizers out of cells, thereby reducing efflux and increasing intracellular accumulation of the PS in HepG2 cells [1].

ABCG2 Inhibition Drug Efflux Resistance HepG2 Cells

Singlet Oxygen Yield & Water Solubility

Antitumor photosensitizer-4 possesses high quantum yield of singlet oxygen (1O2) and good water solubility, which are favorable properties for PDT applications [1].

Singlet Oxygen Quantum Yield Water Solubility Stability

Antitumor photosensitizer-4 Applications


In Vitro PDT (HepG2 & B16-F10)

Antitumor photosensitizer-4 is ideally suited for in vitro PDT experiments requiring high phototoxicity against hepatoma and melanoma cells. Its superior performance over chlorin e6 and Talaporfin in direct comparisons [1] makes it a preferred positive control or lead compound for mechanism-of-action studies, ROS quantification, and apoptosis assays.

In Vivo Xenograft PDT Models

The compound's demonstrated ability to significantly inhibit HepG2 xenograft tumor growth and prolong survival in mice [1] positions it for preclinical in vivo PDT studies. Researchers can use it to evaluate tumor regression, biodistribution, and combination therapies in nude mouse models.

ABCG2 Drug Resistance in PDT

Given its dual role as a photosensitizer and ABCG2 inhibitor [1], Antitumor photosensitizer-4 is an excellent tool for investigating mechanisms of efflux-mediated resistance in PDT. It can be used to compare intracellular accumulation and retention with non-inhibiting PSs in ABCG2-overexpressing cancer cells.

Advanced Formulation Development

With its reported good water solubility and stability [1], Antitumor photosensitizer-4 is a candidate for formulation development, including nanoparticles, liposomes, or polymer conjugates aimed at improving tumor targeting and pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor photosensitizer-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.